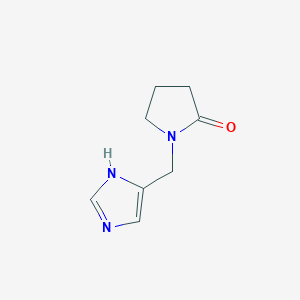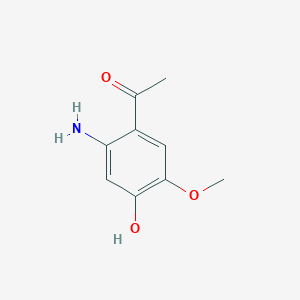
1-((2-(2,6-Dimethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-(2,6-Dimethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound with a unique structure that combines a piperidine ring, an oxazole ring, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(2,6-Dimethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid typically involves multiple steps:
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. The reaction conditions often require a base like potassium carbonate and a solvent such as dimethylformamide (DMF).
-
Attachment of the Dimethylphenyl Group: : The 2,6-dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction. This step involves the use of an alkyl halide and a Lewis acid catalyst like aluminum chloride.
-
Formation of the Piperidine Ring: : The piperidine ring is typically formed through a reductive amination reaction. This involves the reaction of a suitable aldehyde or ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
-
Introduction of the Carboxylic Acid Group: : The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-((2-(2,6-Dimethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
1-((2-(2,6-Dimethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and chemicals.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-((2-(2,6-Dimethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity
Propriétés
Formule moléculaire |
C19H24N2O3 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1-[[2-(2,6-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C19H24N2O3/c1-12-5-4-6-13(2)17(12)18-20-16(14(3)24-18)11-21-9-7-15(8-10-21)19(22)23/h4-6,15H,7-11H2,1-3H3,(H,22,23) |
Clé InChI |
ICYGSPYZRJGLSY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)C2=NC(=C(O2)C)CN3CCC(CC3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


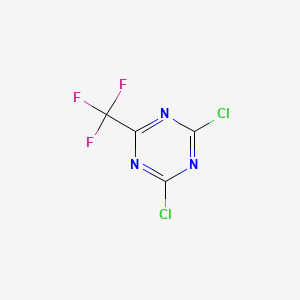
![2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole](/img/structure/B12861322.png)

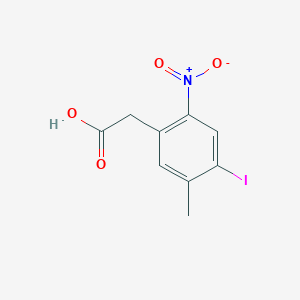
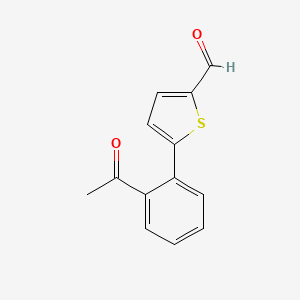
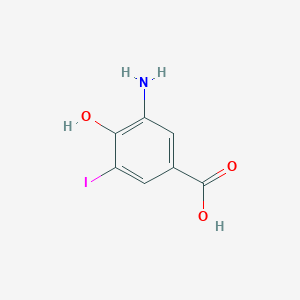

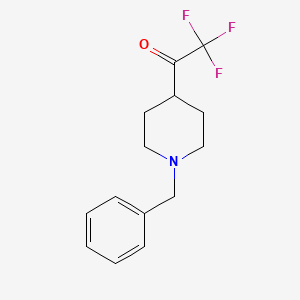
![Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)-](/img/structure/B12861360.png)
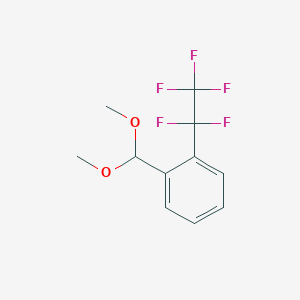

![3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one](/img/structure/B12861371.png)
